Diethyl (2-chloro-6-fluorobenzyl)phosphonate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound is formally named diethyl (2-chloro-6-fluorobenzyl)phosphonate under IUPAC guidelines. Its nomenclature derives from:
- A benzyl group substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions of the aromatic ring.
- A phosphonate ester functional group, where two ethoxy (OCH₂CH₃) groups and one substituted benzyl group are bonded to a central phosphorus atom.
The systematic name reflects the substituents' positions on the benzene ring and the phosphonate ester's structure. Alternative synonyms include 1-chloro-2-(diethoxyphosphorylmethyl)-3-fluorobenzene and MFCD00125503.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClFO₃P |
| Molecular Weight | 280.66 g/mol |
| CAS Registry Number | 680214-57-7 |
| IUPAC Name | This compound |
Molecular Architecture and Stereochemical Configuration
The molecule comprises three distinct regions:
- Aromatic Core : A benzene ring with chlorine at position 2 and fluorine at position 6. Substitution at these positions creates a meta-directing electronic environment, influencing reactivity.
- Methylene Bridge : A CH₂ group linking the aromatic ring to the phosphorus atom.
- Phosphonate Ester : A tetrahedral phosphorus center bonded to two ethoxy groups and one oxygen atom via a double bond (P=O).
Stereochemical Considerations
- The phosphorus atom adopts a tetrahedral geometry , with bond angles approximating 109.5°.
- No chiral centers are present due to the symmetric substitution pattern of the ethoxy groups and the absence of stereogenic phosphorus.
- The rotational freedom of the ethoxy groups and benzyl moiety contributes to conformational flexibility, as evidenced by computational models.
Figure 1: Molecular Structure
SMILES: CCOP(=O)(CC1=C(F)C=CC=C1Cl)OCC
InChIKey: OBPWUKXKPZQBNK-UHFFFAOYSA-N
Crystallographic Data and Conformational Dynamics
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous structures provide insights into its potential crystalline behavior:
Hypothetical Crystal System
- Space Group : Likely P2₁/c (monoclinic), common for phosphonate esters with bulky substituents.
- Unit Cell Parameters : Predicted values based on similar compounds:
Conformational Analysis
- Phosphonate Group : The P=O bond length is ~1.48 Å, typical for phosphonate esters.
- Benzyl Moiety : The dihedral angle between the aromatic ring and the P–C bond ranges from 60° to 80°, minimizing steric hindrance.
- Ethoxy Groups : Rotate freely around the P–O bonds, adopting staggered conformations to reduce torsional strain.
Table 2: Predicted Structural Parameters
| Parameter | Value |
|---|---|
| P=O Bond Length | 1.48 Å |
| P–O–C (Ethoxy) Bond Angle | 120° |
| Dihedral Angle (Ar–CH₂–P) | 70° ± 10° |
Properties
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFO3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWUKXKPZQBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1Cl)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloro-6-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloro-6-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethyl phosphite+2-chloro-6-fluorobenzyl chloride→Diethyl (2-chloro-6-fluorobenzyl)phosphonate+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield. Purification of the product is usually achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chloro-6-fluorobenzyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkylphosphonate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, can be used to oxidize the phosphonate group.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the benzyl group.
Major Products Formed
Nucleophilic substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the most notable applications of diethyl (2-chloro-6-fluorobenzyl)phosphonate is in the development of antiviral agents, particularly against HIV. Research indicates that derivatives of this compound, specifically those with the 2-chloro-6-fluoro substitution, exhibit significant activity against wild-type HIV-1 and its mutants. For instance, compounds derived from this phosphonate have shown picomolar activity against HIV-1, demonstrating their potential as therapeutic agents in treating viral infections .
Mechanism of Action
The antiviral efficacy is attributed to the ability of these compounds to inhibit the reverse transcriptase enzyme, crucial for viral replication. The stereochemistry of these compounds plays a critical role in their binding affinity and selectivity towards the enzyme, with specific configurations correlating with enhanced antiviral activity .
Synthetic Applications
Synthetic Reagents
this compound serves as a valuable synthetic intermediate in organic chemistry. It is utilized in various reactions, including nucleophilic substitutions and as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is essential for constructing double bonds in organic molecules, which is a common step in synthesizing complex organic frameworks .
Versatile Building Block
The compound can act as a versatile building block for synthesizing other biologically active phosphonates. Its ability to undergo further functionalization allows chemists to create a diverse array of derivatives that can be tailored for specific biological activities or properties .
Agricultural Applications
Agrochemical Development
this compound has potential applications in agrochemicals, particularly as an intermediate for developing novel pesticides and herbicides. Its structural features make it suitable for modifications that enhance biological activity while maintaining low toxicity profiles . The synthesis of phosphonates like this one can lead to the creation of effective agrochemicals that target specific pests or diseases.
Material Science Applications
Polymer Chemistry
Phosphonates are increasingly being explored in material science for their properties as flame retardants and plasticizers. This compound can be incorporated into polymer matrices to enhance their thermal stability and reduce flammability, making it a candidate for use in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of diethyl (2-chloro-6-fluorobenzyl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification or non-covalent interactions. The presence of the phosphonate group allows it to mimic phosphate esters, which are common substrates or inhibitors of many biological enzymes. The 2-chloro-6-fluorobenzyl group can enhance binding affinity and specificity towards the target molecule.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-chloro-6-fluoro substitution introduces steric hindrance and electronic effects distinct from mono-halogenated analogs. The fluorine atom’s electronegativity enhances the phosphonate’s acidity compared to the 4-chloro derivative .
- Synthetic Challenges: The dual halogenation in the target compound may require optimized reaction conditions (e.g., inert atmosphere, controlled temperature) to avoid side reactions like dehalogenation, which are less prevalent in mono-substituted analogs .
Physical and Spectroscopic Properties
- Solubility : The target compound’s lipophilicity (logP ~2.8) is higher than Diethyl (hydroxymethyl)phosphonate (logP ~0.5) due to the aromatic halogens, favoring solubility in organic solvents like toluene or dichloromethane .
- Spectroscopic Data :
- ¹H NMR : The 2-chloro-6-fluorobenzyl group shows distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) compared to the singlet for the 4-chloro analog’s para-proton .
- ³¹P NMR : Phosphonate resonance occurs at δ 18–22 ppm, consistent across analogs, but chemical shifts vary slightly with substituent electronegativity .
Biological Activity
Diethyl (2-chloro-6-fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound features a phosphonate functional group attached to a diethyl moiety and a 2-chloro-6-fluorobenzyl group. Its unique structure contributes to its reactivity and biological properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.
Biological Activity
Compounds with phosphonate groups, such as this compound, have been shown to exhibit significant biological activities, particularly as enzyme inhibitors. Research indicates that these compounds can inhibit enzymes involved in critical metabolic pathways, which is relevant for drug design targeting diseases like cancer and viral infections.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. Interaction studies reveal that it can bind to proteins and nucleic acids, influencing cellular processes and potentially modulating enzyme activity. Techniques such as spectroscopy, chromatography, and biological assays are employed to assess binding affinities and inhibition constants.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other phosphonates:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Diethyl (4-fluorobenzyl)phosphonate | Contains a fluorobenzyl group | Different position of fluorine substitution |
| Diethyl (benzyl)phosphonate | Lacks halogen substituents | More straightforward reactivity |
| Diethyl (2-bromo-6-fluorobenzyl)phosphonate | Contains bromine instead of chlorine | Different halogen affects reactivity |
The specific halogen substitutions in this compound significantly influence its reactivity profile compared to other similar compounds.
Case Studies
- HIV-1 Inhibition : Research has demonstrated that compounds structurally related to this compound exhibit potent inhibitory activity against HIV-1. For instance, 2-chloro-6-fluoro substitution in related pyrimidinones showed high picomolar activity against wild-type HIV-1 and clinically relevant mutants. The stereochemistry of these compounds was found to correlate with their antiviral activity, highlighting the importance of structural configuration in drug efficacy .
- Enzyme Inhibition : Studies have explored the role of phosphonates in inhibiting enzymes involved in metabolic pathways. This compound has been assessed for its ability to inhibit specific enzyme targets, contributing valuable insights into its potential therapeutic applications .
Research Findings
Recent findings emphasize the importance of phosphonates in drug discovery due to their ability to modulate enzyme activity and interact with various biological targets. The following table summarizes key research findings related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl (2-chloro-6-fluorobenzyl)phosphonate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Arbuzov reactions. For example, reacting 2-chloro-6-fluorobenzyl chloride with diethyl phosphite under anhydrous conditions in toluene at elevated temperatures (80–100°C) can yield the phosphonate. Catalysts like triethylamine may enhance reaction efficiency. Monitor reaction progress using thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography .
- Optimization : Control moisture (to avoid decomposition of intermediates) and use inert atmospheres (argon/nitrogen) to prevent oxidation. Adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to diethyl phosphite) to maximize yield .
Q. How is 31P NMR spectroscopy applied to characterize this compound?
- Methodology : 31P NMR provides direct insight into the phosphorus environment. For this compound, expect a chemical shift between 20–30 ppm (typical for alkylphosphonates). Use proton decoupling to simplify spectra and identify coupling patterns (e.g., splitting from adjacent protons). Compare with reference spectra of structurally similar phosphonates (e.g., diethyl 4-fluorobenzylphosphonate) for validation .
- Data Interpretation : A singlet indicates no coupling to protons, while doublets or triplets suggest coupling with neighboring CH2 or aromatic protons .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal. Contaminated glassware must be rinsed with ethanol followed by water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Troubleshooting :
- Purity of Reagents : Use freshly distilled diethyl phosphite to avoid moisture-induced side reactions. Verify benzyl chloride purity via GC-MS .
- Analytical Cross-Validation : Combine 31P NMR, IR (to confirm P=O stretches at 1250–1300 cm⁻¹), and elemental analysis to validate product identity .
- Replication : Reproduce conditions from conflicting studies while controlling variables (e.g., solvent dryness, stirring rate).
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?
- Methodology :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 7.4, 37°C) and monitor degradation via HPLC or 31P NMR. Compare half-lives across pH levels (2–10) to assess acid/base sensitivity .
- Mechanistic Probes : Use isotopic labeling (e.g., 18O-water) to track hydrolysis pathways. Detect intermediates like phosphonic acids using LC-MS .
Q. How can this compound be utilized to design enzyme inhibitors targeting phosphatases or kinases?
- Applications :
- Phosphate Mimicry : The phosphonate group mimics phosphate transition states. Synthesize analogs by replacing the 2-chloro-6-fluorobenzyl group with bioisosteres (e.g., pyridinyl or imidazolyl) to enhance target binding .
- Crystallography : Co-crystallize inhibitors with target enzymes (e.g., alkaline phosphatase) to resolve binding modes. Use X-ray diffraction data to refine inhibitor design .
Q. What strategies enable the use of this compound in synthesizing bioactive molecules via cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Convert the phosphonate to a boronate ester for Pd-catalyzed coupling with aryl halides. Optimize ligands (e.g., SPhos) and bases (K2CO3) for high yields .
- SNAr Reactions : Leverage the electron-withdrawing chloro and fluoro substituents to activate the benzyl group for nucleophilic aromatic substitution with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
